(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE
Description
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of amino, methoxy, and bromobenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWEPRZJIZISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Br)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-bromobenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted benzoates, quinones, and amines, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand for receptor binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-BROMOBENZOATE include:
- (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones
- (Z)-[amino(3,4-dimethoxyphenyl)methylidene]amino 2-phenoxybutanoate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
